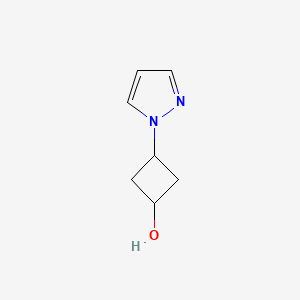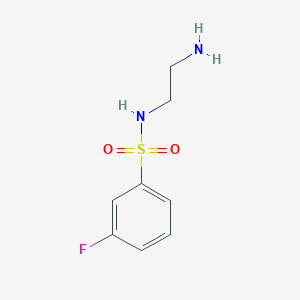
N-(2-Aminoethyl)-3-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-3-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the benzene ring can significantly alter the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-3-fluorobenzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding sulfonamides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonic acid.
Reduction: N-(2-aminoethyl)-3-fluorobenzenesulfonamide reduced to N-(2-aminoethyl)-3-fluorobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide-like structures for binding.
Medicine: The compound is explored for its antimicrobial properties. The fluorine atom enhances its ability to penetrate biological membranes, making it a potential candidate for drug development.
Industry: In the industrial sector, N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluorine atom can enhance the binding affinity of the compound to its target, increasing its potency.
Comparación Con Compuestos Similares
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- 4-(2-aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom in the benzene ring. This fluorine atom can significantly alter the compound’s chemical and biological properties, making it more potent and selective in its interactions. Compared to other similar compounds, it may exhibit enhanced stability, better membrane penetration, and higher binding affinity to its molecular targets.
Propiedades
Fórmula molecular |
C8H11FN2O2S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 |
Clave InChI |
JIEHGCRULWUMHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
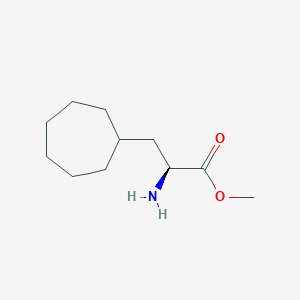
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
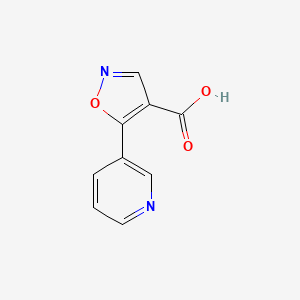
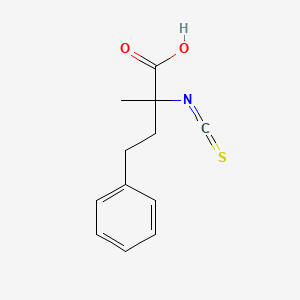
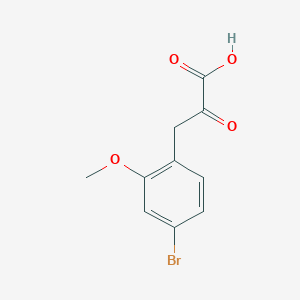
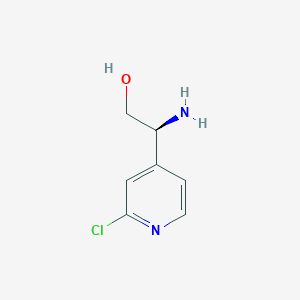
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
